1,7-Dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione
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Overview
Description
1,7-Dibenzyl-8-(butylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes dibenzyl and butylsulfanyl groups attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1,7-dibenzyl-8-(butylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated with benzyl bromide to introduce the dibenzyl groups.
Thioether Formation: The butylsulfanyl group is introduced through a nucleophilic substitution reaction using butylthiol.
Methylation: The final step involves methylation of the purine core to obtain the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1,7-Dibenzyl-8-(butylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the purine core or the thioether group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7-Dibenzyl-8-(butylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer and cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,7-dibenzyl-8-(butylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit bromodomain-containing protein 4 (BRD4), an epigenetic reader involved in gene transcription regulation. The compound binds to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones, thereby modulating gene expression and affecting cellular processes such as proliferation and inflammation.
Comparison with Similar Compounds
1,7-Dibenzyl-8-(butylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
1,7-Dibenzyl-8-(benzylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a benzylsulfanyl group instead of a butylsulfanyl group, which may affect its biological activity and chemical reactivity.
1,7-Dibenzyl-8-(propylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: The propylsulfanyl group in this compound provides different steric and electronic properties compared to the butylsulfanyl group, potentially leading to variations in its interactions with molecular targets.
The uniqueness of 1,7-dibenzyl-8-(butylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N4O2S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,7-dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N4O2S/c1-3-4-15-31-23-25-21-20(27(23)16-18-11-7-5-8-12-18)22(29)28(24(30)26(21)2)17-19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3 |
InChI Key |
MTAHELUJGGOQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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